1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone
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Description
1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a crucial role in various physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.
Scientific Research Applications
Applications in Chemistry and Medicinal Chemistry
Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of a range of heterocyclic compounds. For example, it's involved in the creation of novel thiophene derivatives, which have demonstrated anti-inflammatory activity in animal models (Helal et al., 2015).
Enantioselective Synthesis : It's instrumental in the enantioselective synthesis of morpholinones, a critical building block in organic synthesis and a pharmacophore in medicinal chemistry (Yu‐Ping He et al., 2021).
DNA Repair Pathway Targeting : This compound has been identified as a protein kinase inhibitor that targets major DNA repair pathways, offering potential as a cancer drug target (Kashishian et al., 2003).
Antibacterial Activity : Certain derivatives synthesized from this compound have been screened for antibacterial activity, highlighting its potential in the development of new antimicrobial agents (Ram C.Merugu et al., 2010).
Microwave-Assisted Synthesis : This compound plays a role in the microwave-assisted synthesis of various derivatives, demonstrating its utility in efficient and environmentally friendly chemical processes (Ghadah Aljohani et al., 2019).
Synthesis of Polymorphs : The compound is used in the synthesis of polymorphs, which are essential for understanding the different crystalline forms a chemical compound can take (C. Pye et al., 2010).
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(23-9-11-25-12-10-23)14-26-16-5-3-15(4-6-16)20-21-8-7-17(22-20)18-2-1-13-27-18/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOCIZHQALQOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone |
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